Hydroxymethylclenbuterol
Overview
Description
Hydroxymethylclenbuterol is an analytical standard with the empirical formula C12H18Cl2N2O2 . It is also known by the synonym 2-[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethylamino]-2-methyl-1-propanol .
Molecular Structure Analysis
The molecular weight of Hydroxymethylclenbuterol is 293.19 . Its molecular formula is C12H18Cl2N2O2 . The structure includes a hydroxyl group, an amino group, and a dichlorophenyl group .
Physical And Chemical Properties Analysis
Hydroxymethylclenbuterol is a solid substance . It has a melting point of 117.0 - 120.0 °C and is soluble in chloroform and methanol . The carbon content is 49.12%, the hydrogen content is 6.25%, and the nitrogen content is 9.42% .
Scientific Research Applications
DNA Strand Breaking and Deoxyribose Reactivity
Hydroxymethylclenbuterol's potential influence in DNA damage mechanisms is highlighted by the studies on hydroxyl radicals and their reaction with DNA. The research by Balasubramanian, Pogozelski, and Tullius (1998) demonstrates the reactivity of hydroxyl radicals with various hydrogen atoms of the deoxyribose in DNA, indicating a structural basis for reactions involving similar hydroxyl compounds (Balasubramanian, Pogozelski, & Tullius, 1998).
Role in 3-Hydroxypropionic Acid Tolerance
Kildegaard et al. (2014) identified the mutation in the SFA1 gene, encoding S-(hydroxymethyl)glutathione dehydrogenase, in yeast strains with improved tolerance to 3-hydroxypropionic acid. This suggests a possible role for hydroxymethylclenbuterol in enhancing tolerance to organic acids and aldehydes in living cells (Kildegaard et al., 2014).
Infrared Analysis of Deuterated Compounds
Research by Alvarez et al. (1998) on the isotopic effect in infrared spectra of deuterated carbon-nitrogen films may provide insights into the behavior of deuterated versions of hydroxymethylclenbuterol and their interactions with atmospheric moisture (Alvarez et al., 1998).
Metabolic Pathway Elucidation
Curtius, Völlmin, and Baerlocher (1972) utilized deuterated phenylalanine to study the phenylalanine-tyrosine metabolism. Such methods might be applicable in understanding the metabolic pathways of hydroxymethylclenbuterol (Curtius, Völlmin, & Baerlocher, 1972).
Hydroxymethylation in Pharmacodynamics and Pharmacokinetics
Santos et al. (2022) explored the impact of hydroxymethylation on the biological activity of drugs, providing a potential context for the application of hydroxymethylclenbuterol in enhancing drug properties (Santos et al., 2022).
Safety And Hazards
Hydroxymethylclenbuterol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURCANZQUYPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959271 | |
Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxymethylclenbuterol | |
CAS RN |
38339-18-3 | |
Record name | Hydroxymethylclenbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38339-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxymethylclenbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxymethylclenbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYMETHYLCLENBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909K30YF2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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